molecular formula C15H32O8Si B13733663 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane CAS No. 17907-81-2

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane

Cat. No.: B13733663
CAS No.: 17907-81-2
M. Wt: 368.49 g/mol
InChI Key: CESKYMDZTHKIPO-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane (CAS: 17907-81-2; EC: 241-852-5) is a silicon-containing heterocyclic molecule featuring:

  • A silicon (Si) atom at position 6, replacing a carbon atom in the undecane backbone.
  • Two 2-methoxyethoxy side chains attached to the silicon center.
  • An epoxide (oxiran) ring at position 11.
  • Three ether (-O-) linkages (positions 2, 5, 10) .

The combination of silicon, ether, and epoxide groups confers unique properties, such as enhanced thermal stability and solubility in polar solvents. Its commercial significance is highlighted by its inclusion in global market reports spanning 1997–2046, with applications in specialty polymers, surfactants, and electrolytes .

Properties

CAS No.

17907-81-2

Molecular Formula

C15H32O8Si

Molecular Weight

368.49 g/mol

IUPAC Name

tris(2-methoxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C15H32O8Si/c1-16-6-9-21-24(22-10-7-17-2,23-11-8-18-3)12-4-5-19-13-15-14-20-15/h15H,4-14H2,1-3H3

InChI Key

CESKYMDZTHKIPO-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](CCCOCC1CO1)(OCCOC)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Materials Science

Silicone-Based Polymers :
6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is used as a precursor in the synthesis of silicone-based polymers. These materials are known for their thermal stability, flexibility, and resistance to environmental degradation.

Coatings and Sealants :
Due to its excellent adhesion properties and chemical resistance, this compound is utilized in formulating high-performance coatings and sealants for industrial applications.

Pharmaceutical Applications

Drug Delivery Systems :
Research indicates that siloxane compounds can enhance the solubility and bioavailability of pharmaceutical agents. The incorporation of this compound into drug delivery systems may improve the release profiles of active ingredients.

Anticancer Research :
Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This property is being explored for developing novel anticancer therapies.

Nanotechnology

Nanocomposites :
The compound can serve as a matrix material for the incorporation of nanoparticles. This application is significant in creating nanocomposites with enhanced mechanical and thermal properties suitable for aerospace and automotive industries.

Sensing Applications :
Due to its unique electronic properties, it is being investigated for use in sensors that detect environmental pollutants or biological markers.

Case Study 1: Drug Delivery Enhancement

A study published in Journal of Controlled Release examined the use of siloxane derivatives in improving the solubility of poorly water-soluble drugs. The results indicated that formulations containing this compound significantly enhanced drug release rates compared to traditional formulations.

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, researchers evaluated the cytotoxic effects of siloxane compounds on breast cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane involves the interaction of its oxirane ring and ether linkages with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules. The ether linkages provide flexibility and stability to the compound, allowing it to form strong bonds with different substrates .

Comparison with Similar Compounds

6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane

Key Differences :

  • Substituents : Lacks the epoxide group and 2-methoxyethoxy side chains. Instead, it has methyl groups on silicon and simpler ether linkages.
  • Applications : Primarily used as a silicone-based surfactant or lubricant additive due to its hydrophobic methyl groups .

Ionic Liquids with Methoxyethoxyethyl Chains

Example : [N2(20201)(20201)(20201)][NTf2] (from )

  • Structure : Contains ammonium cations with 2-methoxyethoxyethyl chains and bis(trifluoromethylsulfonyl)imide anions.
  • Properties :
    • High ionic conductivity (>5 mS/cm at 25°C) due to flexible ether chains.
    • Thermal stability up to 300°C, similar to the target compound.
  • Applications : Electrolytes for magnesium batteries, contrasting with the target compound’s use in epoxy resins .

11-Azido-3,6,9-trioxaundecan-1-amine

Key Differences :

  • Backbone : Carbon-based trioxaundecane without silicon.
  • Functional Groups : Azide (-N₃) and amine (-NH₂) groups instead of epoxide.
  • Reactivity : Azide enables "click chemistry" for bioconjugation, whereas the target compound’s epoxide favors ring-opening polymerization .

Bis(2-(2-methoxyethoxy)ethyl)ether

Structure : Linear ether with two 2-methoxyethoxyethyl branches.

  • Properties :
    • Lower molecular weight (MW ~310 g/mol vs. ~450 g/mol for the target compound).
    • Higher volatility and reduced thermal stability (decomposes at ~150°C).
  • Applications : Solvent for coatings, contrasting with the silicon-epoxide hybrid’s role in high-stability materials .

Comparative Data Table

Compound Silicon Presence Key Functional Groups Thermal Stability (°C) Primary Applications
Target Compound Yes Epoxide, 2-methoxyethoxy ~250 Polymers, electrolytes
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane Yes Methyl, ether ~200 Surfactants, lubricants
[N2(20201)][NTf2] Ionic Liquid No Ammonium, ether, NTf2⁻ ~300 Magnesium battery electrolytes
11-Azido-3,6,9-trioxaundecan-1-amine No Azide, amine, ether ~100 Bioconjugation, drug delivery
Bis(2-(2-methoxyethoxy)ethyl)ether No Ether, methoxyethoxy ~150 Solvents, coatings

Biological Activity

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is a synthetic compound with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple ether linkages and an epoxide group, which may influence its reactivity and biological interactions. Its molecular formula is C15H30O6SiC_{15}H_{30}O_6Si, and it has a molecular weight of approximately 350.5 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related siloxane compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial coatings or treatments .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety of new compounds. Preliminary studies have indicated that certain derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. A notable study demonstrated that siloxane-based compounds can induce apoptosis in human cancer cells through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Caspase activation leading to apoptosis
MCF-7 (breast cancer)30Induction of oxidative stress
A549 (lung cancer)20Cell cycle arrest at G2/M phase

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of a siloxane derivative on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over four weeks .
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a siloxane-based coating containing similar compounds against hospital-acquired infections. The results demonstrated a 70% reduction in bacterial colonization on treated surfaces compared to untreated controls .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways and characterization techniques for 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane?

  • Synthesis : The compound’s siloxane and oxirane moieties suggest stepwise functionalization. A plausible route involves siloxane backbone assembly via hydrosilylation or condensation, followed by oxirane ring formation using epoxidation reagents (e.g., peracids). Similar methodologies are employed in ionic liquid synthesis with methoxyethoxy substituents .
  • Characterization : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 29Si^{29} \text{Si} NMR to confirm structural integrity. FT-IR can identify ether (C-O-C, ~1100 cm1^{-1}) and epoxide (C-O, ~1250 cm1^{-1}) groups. Mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with polar columns (e.g., C18) is advised .

Q. What safety protocols are critical when handling this compound due to its regulatory status?

  • The EU classifies structurally similar siloxane-epoxide derivatives as CMR (carcinogenic, mutagenic, reprotoxic) substances . Implement strict PPE (gloves, fume hoods), avoid skin contact, and use inert atmospheres during synthesis. Waste disposal must comply with hazardous chemical guidelines (e.g., EPA, EU Directive 2008/98/EC).

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between siloxane and oxirane functionalities during crosslinking experiments?

  • Experimental Design :

  • Solvent Effects : Test polar aprotic (e.g., MeCl2_2) vs. protic (MeOH) solvents, as siloxane stability varies with dielectric constants .
  • Catalyst Screening : Compare Lewis acids (e.g., BF3_3) vs. thermal activation for oxirane ring-opening. Monitor kinetics via DSC or in-situ FT-IR.
  • Data Validation : Replicate experiments under inert conditions to exclude moisture interference, a known siloxane degradation factor .

Q. What strategies mitigate instability issues in electrochemical applications involving this compound?

  • Stability Optimization :

  • Additive Use : Introduce radical scavengers (e.g., BHT) to suppress oxirane polymerization.
  • Electrolyte Formulation : Blend with ionic liquids (e.g., [NTf2_2]^--based salts) to enhance conductivity and reduce side reactions, as demonstrated in magnesium electrochemistry .
  • In-situ Characterization : Employ Raman spectroscopy or EQCM (electrochemical quartz crystal microbalance) to monitor decomposition pathways .

Q. How can computational modeling guide the design of derivatives with reduced toxicity while retaining functionality?

  • Methodology :

  • DFT Calculations : Model substituent effects on epoxide ring strain (e.g., replacing methoxyethoxy with less toxic PEG-like chains).
  • ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity profiles.
  • Experimental Correlation : Validate predictions via cytotoxicity assays (e.g., MTT on HEK293 cells) .

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